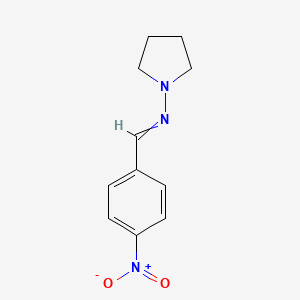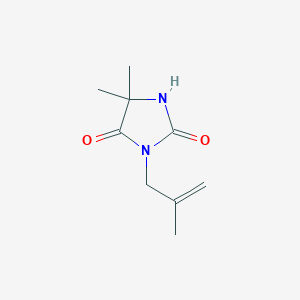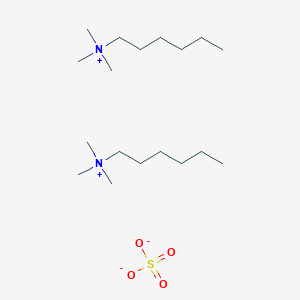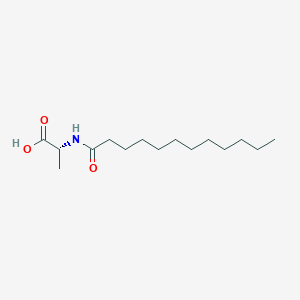
Cyclopropene, 3-ethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenylcyclopropene is an organic compound that belongs to the class of cycloalkenes It is characterized by a three-membered cyclopropene ring with an ethenyl group attached to one of the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenylcyclopropene typically involves the reaction of cyclopropene with acetylene under specific conditions. One common method involves the use of a palladium catalyst to facilitate the addition of the ethenyl group to the cyclopropene ring. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-ethenylcyclopropene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethenylcyclopropene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in the formation of cyclopropane derivatives.
Substitution: The ethenyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone. The reactions are typically carried out at low temperatures to control the formation of by-products.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing the ethenyl group.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the compound.
Major Products
Oxidation: Epoxides and alcohols are common products of oxidation reactions.
Reduction: Cyclopropane derivatives are the primary products of reduction reactions.
Substitution: Halogenated cyclopropenes are typical products of substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Ethenylcyclopropene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-ethenylcyclopropene involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions with nucleophiles, while the cyclopropene ring can undergo ring-opening reactions. These interactions can lead to the formation of new chemical bonds and the generation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethynylcyclopropane: Similar in structure but with an ethynyl group instead of an ethenyl group.
Cyclopropylacetylene: Contains a cyclopropyl group attached to an acetylene moiety.
Cyclopropene: The parent compound without any additional substituents.
Uniqueness
3-Ethenylcyclopropene is unique due to the presence of both a cyclopropene ring and an ethenyl group. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61082-23-3 |
|---|---|
Molekularformel |
C5H6 |
Molekulargewicht |
66.10 g/mol |
IUPAC-Name |
3-ethenylcyclopropene |
InChI |
InChI=1S/C5H6/c1-2-5-3-4-5/h2-5H,1H2 |
InChI-Schlüssel |
AFVXHPBHWSOYEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)




![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-](/img/structure/B14603942.png)





![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)


